molecular formula C15H21ClN2O B5963654 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride

Cat. No. B5963654
M. Wt: 280.79 g/mol
InChI Key: DUTMPSMDTMOZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as Ro 20-1724, is a selective inhibitor of cyclic AMP-specific phosphodiesterase (PDE4). PDE4 is an enzyme that catalyzes the hydrolysis of cyclic AMP, a second messenger molecule that plays a crucial role in many biological processes, including cell signaling, gene expression, and metabolism. By inhibiting PDE4, Ro 20-1724 increases the levels of cyclic AMP, which can lead to a variety of biochemical and physiological effects.

Scientific Research Applications

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been widely used in scientific research to investigate the role of cyclic AMP signaling in various biological processes. For example, it has been used to study the regulation of gene expression, the modulation of neurotransmitter release, and the inhibition of inflammatory responses. 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has also been used to investigate the potential therapeutic effects of targeting PDE4 in various diseases, including asthma, chronic obstructive pulmonary disease, and depression.

Mechanism of Action

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 selectively inhibits PDE4 by binding to the catalytic site of the enzyme. This leads to an increase in the levels of cyclic AMP, which can activate protein kinase A and other downstream signaling pathways. The exact mechanisms by which 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 exerts its biochemical and physiological effects are not fully understood, but it is thought to modulate the activity of various ion channels, transcription factors, and other cellular targets.
Biochemical and Physiological Effects
1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. Some of the reported effects include:
- Modulation of neurotransmitter release: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to enhance the release of dopamine, acetylcholine, and other neurotransmitters in various brain regions, suggesting a potential role in the treatment of neurological disorders.
- Inhibition of inflammatory responses: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types, indicating a potential anti-inflammatory effect.
- Regulation of gene expression: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to modulate the expression of various genes involved in cell signaling, metabolism, and inflammation, suggesting a potential role in the regulation of gene expression.
- Modulation of ion channels: 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has been shown to modulate the activity of various ion channels, including calcium channels and potassium channels, suggesting a potential role in the regulation of membrane excitability.

Advantages and Limitations for Lab Experiments

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4, its relatively low toxicity, and its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its relatively short half-life, its potential off-target effects, and the potential for tolerance and dependence with chronic use.

Future Directions

There are several future directions for research on 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724, including:
- Investigation of its potential therapeutic effects in various diseases, including neurological disorders, inflammation, and cancer.
- Development of more potent and selective PDE4 inhibitors based on the structure of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724.
- Investigation of the mechanisms by which 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 exerts its biochemical and physiological effects, including the identification of its cellular targets and downstream signaling pathways.
- Investigation of the potential side effects and toxicity of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 in preclinical and clinical studies.
- Investigation of the potential interactions of 1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 with other drugs and compounds, including those that affect cyclic AMP signaling.

Synthesis Methods

1-[2-(3-tert-butylphenoxy)ethyl]-1H-imidazole hydrochloride 20-1724 can be synthesized by reacting 3-tert-butylphenol with 2-chloroethylamine hydrochloride in the presence of a base, followed by cyclization with phosgene and imidazole. The final product is obtained as a white crystalline powder, which is soluble in water and ethanol.

properties

IUPAC Name

1-[2-(3-tert-butylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c1-15(2,3)13-5-4-6-14(11-13)18-10-9-17-8-7-16-12-17;/h4-8,11-12H,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTMPSMDTMOZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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